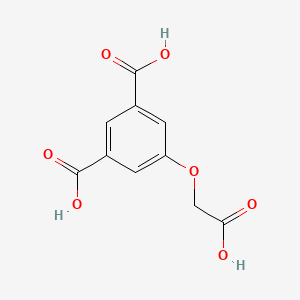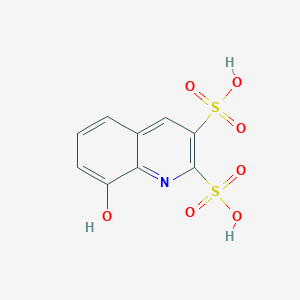
8-Hydroxyquinoline-2,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxyquinoline-2,3-disulfonic acid is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound features two sulfonic acid groups attached to the quinoline ring, enhancing its solubility and reactivity. It is widely used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxyquinoline-2,3-disulfonic acid typically involves the sulfonation of 8-hydroxyquinoline. This process can be achieved by reacting 8-hydroxyquinoline with sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where 8-hydroxyquinoline is treated with sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxyquinoline-2,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to more reduced forms.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
8-Hydroxyquinoline-2,3-disulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent for metal ions, facilitating the study of metal-ligand interactions.
Biology: The compound is employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-hydroxyquinoline-2,3-disulfonic acid involves its ability to chelate metal ions. By binding to metal ions, the compound can inhibit the activity of metalloenzymes and disrupt metal-dependent biological processes. This chelation mechanism is crucial for its antimicrobial and anticancer activities, as it can interfere with the metal-dependent pathways essential for the survival and proliferation of pathogens and cancer cells.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: The parent compound, known for its broad-spectrum antimicrobial activity.
5-Chloro-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Hydroxyquinoline-5-sulfonic acid: Another sulfonated derivative with different solubility and reactivity profiles.
Uniqueness: 8-Hydroxyquinoline-2,3-disulfonic acid stands out due to the presence of two sulfonic acid groups, which significantly enhance its solubility in water and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring high solubility and strong metal chelation.
Propiedades
Número CAS |
917595-71-2 |
|---|---|
Fórmula molecular |
C9H7NO7S2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
8-hydroxyquinoline-2,3-disulfonic acid |
InChI |
InChI=1S/C9H7NO7S2/c11-6-3-1-2-5-4-7(18(12,13)14)9(10-8(5)6)19(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17) |
Clave InChI |
WDZJZFHYZJWZQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(N=C2C(=C1)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
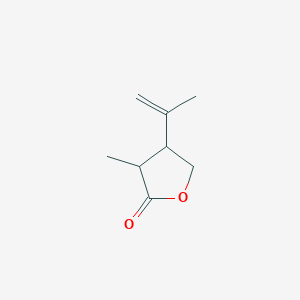
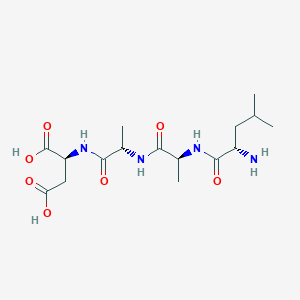



![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
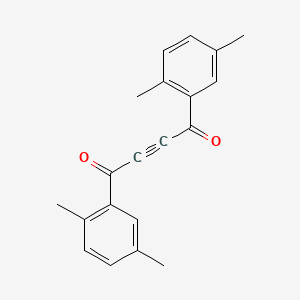

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)

![5-Chloro-2-hydroxy-N-[3-(2-phenoxyethyl)phenyl]benzamide](/img/structure/B12596825.png)
